molecular formula C16H16N4O B2839280 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine CAS No. 339098-73-6

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine

Cat. No.: B2839280
CAS No.: 339098-73-6
M. Wt: 280.331
InChI Key: WSIITRAIBNSKCD-UHFFFAOYSA-N
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Description

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is a complex organic compound with a molecular formula of C16H16N4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine typically involves the reaction of 2-(1H-pyrrol-1-yl)phenol with 4-chloro-2-pyrimidinamine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrole ring.

    Reduction: Reduced derivatives of the pyrimidine ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is not fully understood, but it is believed to interact with specific molecular targets in cells. The pyrrole and pyrimidine rings may facilitate binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{1-[2-(1H-pyrrol-1-yl)phenoxy]ethyl}-2-pyrimidinamine is unique due to the presence of both pyrrole and pyrimidine rings, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

4-[1-(2-pyrrol-1-ylphenoxy)ethyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12(13-8-9-18-16(17)19-13)21-15-7-3-2-6-14(15)20-10-4-5-11-20/h2-12H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIITRAIBNSKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NC=C1)N)OC2=CC=CC=C2N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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